N-(4-fluorophenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H24FN5O3S and its molecular weight is 505.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Compounds with similar structures have been synthesized and evaluated for various biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl) with anti-inflammatory activity have been developed, suggesting that structurally related compounds might possess similar therapeutic potentials (Sunder & Maleraju, 2013).
Anticancer and Antimicrobial Applications
- Analogues of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, to which the queried compound is structurally related, have shown anticancer and antimicrobial activities. This suggests potential research applications in developing new therapeutic agents (Kumar et al., 2019).
Radioligand Development
- Similar compounds have been synthesized for use as radioligands for imaging purposes, such as peripheral benzodiazepine receptors, indicating potential applications in diagnostic imaging and neuroscience research (Zhang et al., 2003).
Antimicrobial Agents
- Derivatives like 5-methyl-4-phenyl thiazole have been studied for their anticancer properties, hinting at the possibility of the compound being researched for similar biological effects (Evren et al., 2019).
Enzyme Inhibition
- Triazole analogues have been evaluated for their enzyme inhibitory activities, providing a basis for the study of related compounds in enzyme regulation and potential therapeutic applications (Virk et al., 2018).
Properties
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3S/c1-35-22-13-7-18(8-14-22)15-24(33)28-16-23-30-31-26(32(23)21-5-3-2-4-6-21)36-17-25(34)29-20-11-9-19(27)10-12-20/h2-14H,15-17H2,1H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYLIEFJPMGBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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